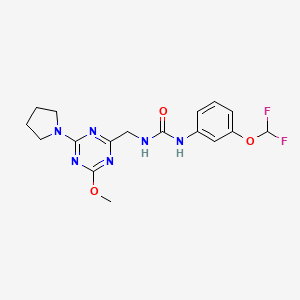
1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H20F2N6O3 and its molecular weight is 394.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a phosphodiesterase inhibitor. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A difluoromethoxy-substituted phenyl group.
- A pyrrolidine moiety attached to a triazine ring.
- A urea linkage that may influence its biological interactions.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. For instance, related compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in tumor growth and angiogenesis .
Anticancer Properties
This compound has demonstrated promising anticancer activity in vitro and in vivo. In studies involving cancer cell lines such as RT112 bladder cancer cells, this compound exhibited significant antitumor effects. The underlying mechanism appears to involve the inhibition of FGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Table 1: Summary of Anticancer Activity
| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | RT112 | 0.5 | FGFR inhibition |
| In Vivo | Xenograft Model | N/A | Induction of apoptosis |
Phosphodiesterase Inhibition
The compound also shows potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of PDE4 has been linked to anti-inflammatory effects and improved cognitive function. The structure of this compound suggests it may effectively bind to the active site of PDE enzymes, although specific binding studies are still needed .
Table 2: PDE Inhibition Studies
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Bladder Cancer : A clinical trial investigated the use of FGFR inhibitors in patients with bladder cancer overexpressing FGFR3. Patients receiving treatment with compounds similar to our target showed significant tumor reduction compared to placebo groups .
- PDE4D Inhibition in Cognitive Disorders : Another study explored the effects of PDE4D inhibitors on cognitive function in Alzheimer’s disease models. The results indicated improved memory retention and reduced neuroinflammation .
Propriétés
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6O3/c1-27-17-23-13(22-15(24-17)25-7-2-3-8-25)10-20-16(26)21-11-5-4-6-12(9-11)28-14(18)19/h4-6,9,14H,2-3,7-8,10H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMELOAXGSIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














